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Compound of Interest

Compound Name: 4-Methoxybenzyl acetate

Cat. No.: B090953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methoxybenzyl acetate, a compound of interest in flavor, fragrance, and pharmaceutical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary
The empirical formula for 4-Methoxybenzyl acetate is C₁₀H₁₂O₃, with a molecular weight of

180.20 g/mol . The following tables summarize the key quantitative data obtained from ¹H

NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for 4-
Methoxybenzyl Acetate
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.30 Doublet 8.6 2H
Ar-H (ortho to

CH₂OAc)

6.89 Doublet 8.6 2H
Ar-H (ortho to

OCH₃)

5.04 Singlet - 2H -CH₂-

3.81 Singlet - 3H -OCH₃

2.08 Singlet - 3H -C(O)CH₃

Table 2: ¹³C NMR Spectroscopic Data for 4-
Methoxybenzyl Acetate
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

171.14 C=O (ester)

159.78 Ar-C (para to CH₂OAc)

130.27 Ar-C (ortho to CH₂OAc)

128.18 Ar-C (ipso)

114.08 Ar-C (ortho to OCH₃)

66.26 -CH₂-

55.41 -OCH₃

21.21 -C(O)CH₃

Table 3: Mass Spectrometry Data for 4-Methoxybenzyl
Acetate
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Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

121 100.0
[M-C₂H₃O₂]⁺ (loss of acetyl

group)

180 41.0 [M]⁺ (Molecular Ion)

120 38.3 [M-C₂H₄O₂]⁺

91 21.1 [C₇H₇]⁺ (Tropylium ion)

43 20.1 [C₂H₃O]⁺ (Acetyl cation)

Table 4: Infrared (IR) Spectroscopy Data for 4-
Methoxybenzyl Acetate

Wavenumber (cm⁻¹) Description of Vibration

~3000-2850 C-H stretch (aromatic and aliphatic)

~1735 C=O stretch (ester)

~1610, 1510 C=C stretch (aromatic ring)

~1240 C-O stretch (ester)

~1170 C-O stretch (ether)

Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Methoxybenzyl acetate (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a

small amount of tetramethylsilane (TMS) as an internal standard. The solution is then

transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer.
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For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled

spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of 4-Methoxybenzyl acetate in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas

chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded

with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio

(m/z), and detected.

Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small

amount of neat 4-Methoxybenzyl acetate is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is

placed directly onto the ATR crystal. The sample is then scanned with infrared radiation over

the range of approximately 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methoxybenzyl acetate.
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Spectroscopic Analysis Workflow for 4-Methoxybenzyl Acetate

Sample Preparation
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Structural Elucidation and Confirmation
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Caption: A flowchart illustrating the key stages of spectroscopic analysis for 4-Methoxybenzyl
acetate.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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